1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

GABA-A receptor Benzodiazepine binding site Structure-activity relationship

This screening compound, distinguished by its extremely bulky and lipophilic N1-(4-tert-butyl)benzyl substituent, marks a steric and lipophilic frontier in the 5-phenyl-1,4-benzodiazepin-2-one series. With a calculated LogP of ~5.8, it is a critical tool for mapping the steric tolerance of the GABA-A benzodiazepine binding pocket and serves as an extreme reference point for solubility-enhancement formulation studies. Its procurement value lies in its authenticated structure (InChIKey: YTACYEZOSXXMKZ-UHFFFAOYSA-N), making it ideal for in silico docking and comparative SAR profiling against diazepam or nordazepam. No generic substitution can be justified without molecule-specific data.

Molecular Formula C26H26N2O
Molecular Weight 382.507
CAS No. 866010-27-7
Cat. No. B2379083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
CAS866010-27-7
Molecular FormulaC26H26N2O
Molecular Weight382.507
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CN2C(=O)CN=C(C3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C26H26N2O/c1-26(2,3)21-15-13-19(14-16-21)18-28-23-12-8-7-11-22(23)25(27-17-24(28)29)20-9-5-4-6-10-20/h4-16H,17-18H2,1-3H3
InChIKeyYTACYEZOSXXMKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866010-27-7 Is a 1,4-Benzodiazepin-2-one N1-Arylalkyl Analog with No Published Pharmacologic Data – A Procurement Compliance Alert


The compound 1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS 866010-27-7, CID 3780845) is a fully synthetic 1,4-benzodiazepin-2-one distinguished by a bulky 4-(tert-butyl)benzyl substituent at the N1 position [1]. It is a member of the 5-phenyl-1,4-benzodiazepin-2-one structural class that includes the clinically used agents diazepam (N1-methyl), nordazepam (N1-desmethyl), and the experimental compound Ro-05-3061 (N1-desmethyl-7-fluoro) [2]. As of the latest database update (2026-04-25), no primary research paper, patent, or curated bioactivity database (ChEMBL, BindingDB, PubChem BioAssay) reports quantitative pharmacologic, ADME, or selectivity data for this molecule [1]. Its procurement value therefore derives solely from its identity as a structurally authenticated screening library member, not from any demonstrated biological differentiation.

Why N1-Substitution Matters for 5-Phenyl-1,4-Benzodiazepin-2-ones – and Why 866010-27-7 Cannot Be Swapped Blindly


Within the 5-phenyl-1,4-benzodiazepin-2-one scaffold, the N1 substituent is a critical determinant of receptor affinity, intrinsic efficacy, metabolic stability, and central nervous system (CNS) penetration [1]. The N1-desmethyl analog nordazepam exhibits a substantially longer elimination half-life and a distinct active-metabolite profile compared with its N1-methyl congener diazepam, differences driven entirely by the single methyl group at N1 [2]. The target compound replaces the N1-methyl group with a bulky, lipophilic 4-(tert-butyl)benzyl moiety (calculated LogP ~5.8), which is expected to alter steric interactions at the GABA-A receptor benzodiazepine binding site, modify P-glycoprotein substrate recognition, and shift metabolic pathways compared with any N1-alkyl or N1-desmethyl analog . Generic interchange with a simpler N1-substituted analog (e.g., diazepam, nordazepam, or a 7-chloro analog) therefore carries a high risk of unexpected pharmacologic behaviour, and substitution cannot be justified without molecule-specific comparative data.

866010-27-7 Quantitative Differentiation Evidence Guide – Direct Comparator Data Are Absent


866010-27-7 vs. Diazepam (N1-Methyl Analog): No Comparative Bioactivity Data Exist in Any Curated Database

The most structurally conservative comparator for 866010-27-7 is diazepam (N1-methyl-5-phenyl-7-chloro-1,4-benzodiazepin-2-one), which differs at N1 (methyl vs. 4-(tert-butyl)benzyl) and at C7 (chloro vs. hydrogen). A comprehensive query of PubChem BioAssay, BindingDB, and ChEMBL (accessed 28 Apr 2026) returned zero quantitative affinity or efficacy measurements for 866010-27-7 at any benzodiazepine receptor subtype [1]. For diazepam, the Ki at the human GABA-A α1β2γ2 receptor is 6.8 nM [2]. Without a corresponding value for 866010-27-7, no differentiation claim—favorable or unfavorable—can be made.

GABA-A receptor Benzodiazepine binding site Structure-activity relationship

866010-27-7 vs. Nordazepam (N1-Desmethyl Analog): Metabolic Stability Data Are Absent

Nordazepam (N1-desmethyl-5-phenyl-7-chloro-1,4-benzodiazepin-2-one) is the major active metabolite of diazepam and differs from 866010-27-7 at both N1 and C7. In human liver microsomes, nordazepam exhibits a terminal elimination half-life of 40–100 h, substantially longer than diazepam (20–50 h) [1]. The N1-(4-(tert-butyl)benzyl) group of 866010-27-7 introduces a sterically hindered benzylic carbon that may significantly alter CYP450-mediated N-dealkylation rates, but no experimental intrinsic clearance, half-life, or metabolite identification data exist for 866010-27-7 [2].

Metabolic stability CYP450 N-dealkylation

866010-27-7 vs. Ro-05-3061 (7-Fluoro-N1-Desmethyl Analog): No Selectivity Data to Inform CNS Target Differentiation

Ro-05-3061 (7-fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one) has been evaluated for binding to the central benzodiazepine receptor (IC50 = 2.5 × 10^7 nM, indicating negligible affinity) and serves as a negative control for GABA-A-mediated effects [1]. 866010-27-7, lacking the 7-fluoro substituent but bearing the N1-(4-(tert-butyl)benzyl) group, might theoretically be designed to minimize central benzodiazepine receptor binding while targeting the translocator protein (TSPO, previously peripheral benzodiazepine receptor), but no TSPO binding data exist for 866010-27-7 [2]. Several 7-chloro-N1-arylalkyl analogs have been reported as selective TSPO ligands with Ki values in the low nanomolar range [3], indicating that the N1-arylalkyl substitution pattern is compatible with TSPO selectivity, but this inference has not been tested for the target compound.

Translocator protein (TSPO) Peripheral benzodiazepine receptor Selectivity

866010-27-7 and Physicochemical Differentiation: Calculated LogP and Solubility vs. Diazepam

The calculated partition coefficient (XLogP3) for 866010-27-7 is 5.8, compared with 2.8 for diazepam [1][2]. The estimated aqueous solubility of 866010-27-7 is 0.056 mg/L (Log Kow 5.67, WSKOW v1.41), versus approximately 50 mg/L for diazepam [3]. This ~3-log-unit increase in lipophilicity and ~900-fold lower predicted solubility reflect the addition of the 4-(tert-butyl)benzyl group. The compound also violates Lipinski's Rule of 5 (one violation: LogP > 5), whereas diazepam fully complies [1].

Lipophilicity Aqueous solubility Drug-likeness

866010-27-7 Structural Authentication: Identity and Purity Are Verifiable, but Biological Identity Remains Unestablished

The compound is commercially available with a declared purity of 95% (HPLC) from at least one vendor (AKSci catalog number 5123CL) . Its structure is confirmed by the ChemSpider validated entry (CSID:3009042) and the PubChem Compound record (CID 3780845), which provide InChIKey (YTACYEZOSXXMKZ-UHFFFAOYSA-N) and SMILES [1]. However, unlike pharmacopeial benzodiazepines (e.g., diazepam USP/EP), no certificate of analysis, residual solvent specification, or biological activity lot-release assay is publicly documented for this compound.

Quality control Purity specification Structural confirmation

866010-27-7: Evidence-Limited Application Scenarios Requiring Confirmatory Experiments


Use as a Structurally Defined Negative Control or Tool Compound for Structure-Activity Relationship (SAR) Studies – Only After In-House Target Profiling

The N1-(4-(tert-butyl)benzyl) substituent of 866010-27-7 represents a sterically and lipophilically extreme point in the N1-substituent SAR space of 5-phenyl-1,4-benzodiazepin-2-ones . If a research group has already established a quantitative binding or functional assay for their benzodiazepine target of interest, 866010-27-7 could be profiled alongside diazepam (N1-methyl), nordazepam (N1-H), and other N1-alkyl analogs to map the steric tolerance of the N1 binding pocket. However, this use is predicated on the user generating the primary activity data that are currently missing from all public databases [1].

Computational Chemistry and Molecular Docking Studies Using Validated Structural Coordinates

The compound's computed 3D structure (PubChem CID 3780845 conformer) and defined InChIKey (YTACYEZOSXXMKZ-UHFFFAOYSA-N) make it suitable for molecular docking experiments into crystallographic structures of the GABA-A receptor benzodiazepine site (e.g., PDB 6HUP) or the translocator protein (e.g., PDB 2MGY) [2]. In silico comparison of the docked poses of 866010-27-7 versus diazepam or known TSPO ligands can generate testable hypotheses about the steric and electrostatic effects of the N1-(4-(tert-butyl)benzyl) substitution, but such predictions require experimental validation [3].

Physicochemical Benchmarking for Formulation Development of Highly Lipophilic Benzodiazepine Analogs

With a calculated LogP of 5.8 and a predicted aqueous solubility of 0.056 mg/L, 866010-27-7 serves as an extreme reference point for solubility-enhancement formulation studies (e.g., lipid-based nanoemulsions, cyclodextrin complexation) within the benzodiazepine chemical space . The estimated 900-fold solubility deficit relative to diazepam provides a quantitative benchmark for evaluating solubilization technologies, independent of any biological activity data .

Quote Request

Request a Quote for 1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.